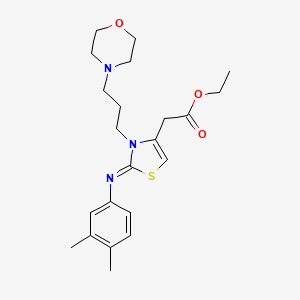

(Z)-ethyl 2-(2-((3,4-dimethylphenyl)imino)-3-(3-morpholinopropyl)-2,3-dihydrothiazol-4-yl)acetate

Description

The compound (Z)-ethyl 2-(2-((3,4-dimethylphenyl)imino)-3-(3-morpholinopropyl)-2,3-dihydrothiazol-4-yl)acetate is a thiazole derivative featuring a complex substituent profile. Its core structure includes a 2,3-dihydrothiazole ring substituted with:

- A (3,4-dimethylphenyl)imino group at position 2.

- A 3-morpholinopropyl chain at position 3.

- An ethyl acetate moiety at position 4.

The Z-isomerism of the imino group likely influences its molecular geometry and intermolecular interactions, which may correlate with biological activity or physicochemical properties.

Properties

IUPAC Name |

ethyl 2-[2-(3,4-dimethylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O3S/c1-4-28-21(26)15-20-16-29-22(23-19-7-6-17(2)18(3)14-19)25(20)9-5-8-24-10-12-27-13-11-24/h6-7,14,16H,4-5,8-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMVUNJOVIALMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=NC2=CC(=C(C=C2)C)C)N1CCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2-((3,4-dimethylphenyl)imino)-3-(3-morpholinopropyl)-2,3-dihydrothiazol-4-yl)acetate typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

Introduction of the Morpholine Moiety: The thiazole intermediate is then reacted with 3-chloropropylmorpholine in the presence of a base to introduce the morpholine group.

Formation of the Imino Group: The resulting compound is then treated with 3,4-dimethylbenzaldehyde to form the imino group.

Esterification: Finally, the compound undergoes esterification with ethyl bromoacetate to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the dimethylphenyl group.

Reduction: Reduction reactions can target the imino group, converting it to an amine.

Substitution: The morpholine moiety and the ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: The major product would be the corresponding amine.

Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine moiety suggests possible interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(2-((3,4-dimethylphenyl)imino)-3-(3-morpholinopropyl)-2,3-dihydrothiazol-4-yl)acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and morpholine moiety could play crucial roles in binding to the target molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence, emphasizing core structures, substituents, and applications:

Key Observations:

Heterocyclic Core Diversity: The target compound’s thiazole core is shared with the compound in , which also includes a carbamoyl group. Thiazoles are known for diverse bioactivities, including antimicrobial and anticancer effects . In contrast, quinazolinones () and triazines () serve distinct roles, such as synthetic intermediates or agrochemicals, highlighting the impact of core structure on application.

Substituent Effects: The morpholinopropyl group in the target compound may enhance solubility compared to the azetidinyl group in , as morpholine rings are polar and often improve pharmacokinetics. Ethyl acetate vs.

Isomerism: The Z-configuration of the target compound’s imino group contrasts with the E-isomers observed in . Isomerism can drastically alter binding affinities; for example, Z-isomers may enable better steric alignment with biological targets.

Biological Activity

(Z)-ethyl 2-(2-((3,4-dimethylphenyl)imino)-3-(3-morpholinopropyl)-2,3-dihydrothiazol-4-yl)acetate is a complex organic compound characterized by its unique structural features, including a thiazole ring, a morpholine moiety, and a dimethylphenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are crucial for various therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is ethyl 2-[2-(3,4-dimethylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-4-yl]acetate. Its molecular formula is C22H31N3O3S, and it has a molecular weight of approximately 413.57 g/mol. The presence of the morpholine and thiazole groups suggests potential interactions with biological targets such as enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C22H31N3O3S |

| Molecular Weight | 413.57 g/mol |

| IUPAC Name | Ethyl 2-[2-(3,4-dimethylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-4-yl]acetate |

| CAS Number | 905781-13-7 |

The biological activity of this compound is hypothesized to involve the modulation of enzyme activity or receptor interactions. The thiazole ring may facilitate binding to specific biological targets due to its electron-rich nature, while the morpholine moiety can enhance solubility and bioavailability.

Biological Activity Studies

Recent studies have focused on the compound's potential as an anti-cancer agent and its effects on various cell lines. For instance:

- Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against prostate cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

- Antimicrobial Properties : Preliminary tests indicate that this compound shows significant activity against Gram-positive bacteria, suggesting potential use as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the efficacy of the compound in inhibiting prostate cancer cell proliferation. The results indicated a dose-dependent response with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment.

Case Study 2: Antimicrobial Testing

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against a panel of bacterial strains. The results showed that it inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.